1,2,4,5-Tetrazine, also known as s-tetrazine, is the parent heterocyclic diene of the tetrazine class. Its procurement is primarily driven by its use in inverse-electron-demand Diels-Alder (IEDDA) reactions, a cornerstone of rapid and specific bioorthogonal 'click' chemistry. [1] The core value proposition of the unsubstituted 1,2,4,5-tetrazine ring is its highly electron-deficient nature and minimal steric profile, which together facilitate some of the fastest known cycloaddition kinetics with strained alkene and alkyne dienophiles. [2] This compound serves as the fundamental building block and reactivity benchmark for a wide array of 3,6-disubstituted derivatives used in bioconjugation, materials science, and diagnostics. [3]
Selecting a substituted tetrazine, such as 3,6-diphenyl- or 3,6-di(2-pyridyl)-1,2,4,5-tetrazine, in place of the parent compound is a critical decision, not a simple substitution. Substituents at the 3 and 6 positions fundamentally alter procurement-relevant properties. They modulate electronic character, which can change reaction rate constants by over two orders of magnitude, directly impacting process times and labeling efficiencies. [1] Furthermore, substituents like phenyl or pyridyl groups nearly triple the molecular weight and introduce significant steric bulk, which can prevent reaction with sterically hindered targets. These groups can also add secondary functionalities, such as metal coordination capabilities, which may be undesirable or create interference in applications where only the IEDDA reactivity is required. [2] Therefore, the choice between the parent tetrazine and a derivative is a choice between maximizing reaction speed and minimizing size versus tuning stability, solubility, or adding secondary functions.
The unsubstituted 1,2,4,5-tetrazine ring exhibits one of the highest reaction rates for inverse-electron-demand Diels-Alder (IEDDA) cycloadditions. In a reaction with the highly strained dienophile trans-cyclooctene (TCO), the parent tetrazine displays a second-order rate constant of approximately 2000 M⁻¹s⁻¹. [1] This is significantly faster than commonly used substituted analogs. For example, 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine, a 'fast' analog, reacts with bicyclo[6.1.0]non-4-yne (BCN) at 118 M⁻¹s⁻¹, while the more stable 3,6-diphenyl-1,2,4,5-tetrazine reacts with BCN at only 3.6 M⁻¹s⁻¹. [2] While dienophiles differ, the data indicates a reactivity advantage of one to three orders of magnitude for the parent compound.
| Evidence Dimension | Second-Order Rate Constant (k₂) of IEDDA Reaction |
| Target Compound Data | ~2000 M⁻¹s⁻¹ (with TCO) |
| Comparator Or Baseline | 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine: 118 M⁻¹s⁻¹ (with BCN) | 3,6-diphenyl-1,2,4,5-tetrazine: 3.6 M⁻¹s⁻¹ (with BCN) |
| Quantified Difference | ~17x to >550x faster reaction rate than common substituted analogs |
| Conditions | Room temperature reactions in organic or aqueous media. |
For time-sensitive processes like in vivo imaging or rapid material curing, this extreme reactivity allows for efficient labeling at lower concentrations and shorter reaction times.
As the unsubstituted parent compound, 1,2,4,5-tetrazine offers the smallest possible steric profile within its chemical class. Its molecular weight is approximately 82.09 g/mol. In contrast, common analogs used to increase stability or tune electronics, such as 3,6-diphenyl-1,2,4,5-tetrazine and 3,6-di(2-pyridyl)-1,2,4,5-tetrazine, have molecular weights of approximately 234.26 g/mol and 236.24 g/mol, respectively. This ~3-fold increase in mass and corresponding volume from the substituent groups can inhibit access to crowded binding sites and lower the potential density of functionalization on a surface or polymer backbone.
| Evidence Dimension | Molecular Weight (as a proxy for steric bulk) |
| Target Compound Data | ~82.1 g/mol |
| Comparator Or Baseline | 3,6-diphenyl-1,2,4,5-tetrazine: ~234.3 g/mol | 3,6-di(2-pyridyl)-1,2,4,5-tetrazine: ~236.2 g/mol |
| Quantified Difference | 2.85x to 2.88x lower molecular weight than common substituted analogs |
| Conditions | Calculated from chemical formula. |
This compound is the optimal choice when the modification tag must be as small as possible or when maximizing the number of reactive sites per unit area on a material is the primary goal.
The electrochemical properties of the tetrazine core are highly sensitive to substitution. While data for the parent compound is sparse, studies on substituted analogs show that the choice of substituent (e.g., phenyl vs. 2-pyridyl vs. 4-pyridyl) significantly shifts the reduction potentials and alters the reversibility and kinetics of electron transfer. [1] For example, cyclic voltammetry shows distinct, non-interchangeable profiles for 3,6-diphenyl-tetrazine (Ph-Tz), 3-phenyl-6-(4-pyridyl)-tetrazine (4-Py-Tz), and 3-phenyl-6-(2-pyridyl)-tetrazine (2-Py-Tz). Procuring the unsubstituted 1,2,4,5-tetrazine provides a baseline electrochemical behavior free from the influence of aromatic or heteroaromatic substituents, which is critical for applications where the intrinsic redox properties of the core are being harnessed.
| Evidence Dimension | Electrochemical Behavior (Redox Potentials & Reversibility) |
| Target Compound Data | Provides the fundamental, unperturbed redox potential of the s-tetrazine core. |
| Comparator Or Baseline | Aryl and pyridyl substituents are shown to shift redox potentials and alter electron-transfer constants (k⁰). [<a href="https://onlinelibrary.wiley.com/doi/10.1002/sstr.202100148" target="_blank">1</a>] |
| Quantified Difference | Qualitatively distinct; substituents change the electrochemical profile. |
| Conditions | Cyclic Voltammetry (CV) in non-aqueous electrolyte. |
For designing redox-active materials, sensors, or electrochemically triggered release systems, the parent tetrazine offers a unique starting point that is predictably modified by substitution.
When the primary goal is achieving the fastest possible covalent labeling in a biological system, particularly with low concentrations of reagents to minimize perturbation, the parent 1,2,4,5-tetrazine is a logical choice. Its exceptionally high reaction rate constant allows for efficient conjugation in time-sensitive applications like live-cell imaging or pre-targeted radioimmunotherapy where reaction speed is paramount. [1]
In materials science applications requiring the highest possible density of functional groups, the minimal steric profile of 1,2,4,5-tetrazine is a key enabling feature. Its small size allows for more reactive sites to be incorporated per unit area or polymer chain length compared to bulkier substituted analogs, making it suitable for creating highly functionalized surfaces, sensors, or polymer networks.
The combination of extreme reactivity and minimal size makes 1,2,4,5-tetrazine well-suited for reacting with dienophiles located in sterically hindered environments. Where larger, substituted tetrazines may be blocked from accessing a target site on a complex biomolecule or material, the small, highly reactive parent compound has a higher probability of successful reaction.